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Compound of Interest

Compound Name: GSK3186899

cat. No.: B607826

An In-depth Technical Guide on GSK3186899 and CRK12 Kinase Inhibition

Introduction

GSK3186899 (also known as DDD853651) is a potent and selective inhibitor of cdc-2-related
kinase 12 (CRK12), a novel drug target for visceral leishmaniasis (VL).[1][2][3][4] Developed
through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, this
preclinical candidate represents a significant advancement in the search for new treatments for
this neglected tropical disease.[3][4][5] The human ortholog of CRK12, Cyclin-Dependent
Kinase 12 (CDK12), is a well-established regulator of transcription and plays a crucial role in
maintaining genomic stability, making it an attractive target in oncology.[6][7][8] This guide
provides a comprehensive overview of GSK3186899, its target kinase CRK12/CDK12, its
mechanism of action, and the experimental methodologies used for its characterization.

GSK3186899: Compound Profile

GSK3186899 is a preclinical development candidate for the treatment of visceral
leishmaniasis.[2][3][9][10][11] It emerged from a phenotypic screen against Leishmania
donovani, the primary causative agent of VL.[9][10][11] The compound has demonstrated
efficacy in a mouse model of VL and possesses favorable physicochemical, pharmacokinetic,
and toxicological properties.[2][3][4] As of early 2025, a Phase | clinical trial is anticipated to
commence to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[5]

Target Profile: CRK12 and its Human Ortholog
CDK12

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b607826?utm_src=pdf-interest
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://www.medchemexpress.com/GSK3186899.html
https://pubmed.ncbi.nlm.nih.gov/30046105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://www.researchgate.net/publication/326655721_Cyclin-dependent_kinase_12_is_a_drug_target_for_visceral_leishmaniasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://www.researchgate.net/publication/326655721_Cyclin-dependent_kinase_12_is_a_drug_target_for_visceral_leishmaniasis
https://dndi.org/research-development/portfolio/dndi-6899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8210036/
https://synapse.patsnap.com/article/what-are-cdk12-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242340/
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30046105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://pubmed.ncbi.nlm.nih.gov/30570265/
https://wcair.dundee.ac.uk/identification-of-gsk3186899-ddd853651-as-a-preclinical-development-candidate-for-the-treatment-of-visceral-leishmaniasis/
https://discovery.dundee.ac.uk/en/publications/identification-of-gsk3186899ddd853651-as-a-preclinical-developmen/
https://pubmed.ncbi.nlm.nih.gov/30570265/
https://wcair.dundee.ac.uk/identification-of-gsk3186899-ddd853651-as-a-preclinical-development-candidate-for-the-treatment-of-visceral-leishmaniasis/
https://discovery.dundee.ac.uk/en/publications/identification-of-gsk3186899ddd853651-as-a-preclinical-developmen/
https://pubmed.ncbi.nlm.nih.gov/30046105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://www.researchgate.net/publication/326655721_Cyclin-dependent_kinase_12_is_a_drug_target_for_visceral_leishmaniasis
https://dndi.org/research-development/portfolio/dndi-6899/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

CRK12 is a cdc-2-related kinase in Leishmania parasites that is essential for their proliferation.
[3][12] Its human ortholog, CDK12, is a transcriptional kinase that, in complex with Cyclin K,
plays a critical role in regulating gene expression.[7][8]

The primary function of the CDK12/CycK complex is the phosphorylation of the C-terminal
domain (CTD) of RNA Polymerase Il (RNAPII).[6][7][13] This phosphorylation event is crucial
for the transition from transcription initiation to productive elongation, particularly for long and
complex genes.[6][7]

Key functions of CDK12 include:

o Regulation of Transcription: By phosphorylating Serine 2 of the RNAPII CTD, CDK12
promotes transcriptional elongation and co-transcriptional processing of mMRNA.[8][13]

o Maintenance of Genomic Stability: CDK12 is essential for the expression of a subset of
genes involved in the DNA Damage Response (DDR), particularly those in the Homologous
Recombination (HR) repair pathway, such as BRCA1, ATR, and FANCIL.[6][7] Inhibition or
loss of CDK12 function can lead to a "BRCAness" phenotype, characterized by defects in
HR repair and increased genomic instability.[7]

e Role in Cancer: CDK12 has a dual role in cancer. As a tumor suppressor, its inactivation can
lead to genomic instability.[6][14] Conversely, it can also act as an oncogene, with its
amplification being associated with certain cancers like HER2-positive breast cancer.[13][15]

Mechanism of Action: GSK3186899 Inhibition of
CRK12

GSK3186899 acts as a potent inhibitor of L. donovani CRK12.[1][2][16] By targeting the kinase
activity of CRK12, GSK3186899 disrupts the downstream signaling necessary for parasite
survival and proliferation.[3][12] The inhibition of CRK12 in Leishmania is thought to mirror the
effects of CDK12 inhibition in human cells, leading to a failure in proper gene transcription and
ultimately, parasite death. Computational modeling studies suggest that GSK3186899 binds to
the ATP-binding pocket of CRK12.[12]

Below is a diagram illustrating the signaling pathway of CDK12 and the inhibitory action of
GSK3186899.
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CDK12 signaling pathway and GSK3186899 inhibition.
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Quantitative Data

The following tables summarize the key quantitative data for GSK3186899.

Table 1: In Vitro and In Vivo Activity of GSK3186899

Target Potency
Assay Type . . Reference
Organism/Cell Line (EC50/IC50)
Intra-macrophage )
L. donovani 1.4 uM [1][16]
Assay
Cidal Axenic ]
) L. donovani 0.1 uM [1]
Amastigote Assay
Mammalian Host Cell
o THP-1 cells >50 uM [1][16]
Cytotoxicity
Human CDK9
o Human CDK9 >20 uM [12]
Inhibition
99% parasite
i ] reduction at 25 mg/kg
In Vivo Mouse Model L. donovani [1]

(orally, twice daily for

10 days)

Table 2: Comparison of GSK3186899 with Clinically Used Anti-leishmanial Drugs

Intra-macrophage EC50 (L.

Compound . Reference
donovani)

GSK3186899 1.4 uM [1]

Miltefosine 0.9 uM [1]

Paromomycin 6.6 uM [1]

Amphotericin B 0.07 pM [1]

Experimental Protocols
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Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are
representative protocols for key assays used in the characterization of compounds like
GSK3186899.

Protocol 1: In Vitro Kinase Inhibition Assay
(Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of a
compound against a purified kinase by measuring ATP consumption.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Materials:

Purified recombinant kinase (e.g., CRK12)

» Kinase-specific substrate (peptide or protein)

e Test inhibitor (e.g., GSK3186899) dissolved in DMSO

» Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o ATP solution

e Luminescence-based kinase assay kit (e.g., ADP-Glo™)

» White, opaque 384-well assay plates

o Plate reader with luminescence detection capabilities

Procedure:

e Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute
the compounds in the kinase assay buffer to the desired final concentrations. The final
DMSO concentration should not exceed 1%.

» Reaction Setup:
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o Add 5 pL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of
the assay plate.

o Add 10 pL of a 2x kinase/substrate mixture (containing the purified kinase and its
substrate in kinase assay buffer) to each well.

o Pre-incubate the plate at room temperature for 10-15 minutes.

¢ |nitiation of Kinase Reaction:

o Add 10 pL of a 2x ATP solution to each well to start the reaction. The final ATP
concentration should be at or near the Km for the specific kinase.

o Incubate the plate at 30°C for 60 minutes.
e Termination and Signal Generation:

o Add 25 uL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate at room temperature for 40 minutes.

o Add 50 puL of Kinase Detection Reagent to each well to convert the generated ADP to ATP,
which is then used in a luciferase reaction to produce a luminescent signal. Incubate at
room temperature for 30-60 minutes.

o Data Acquisition and Analysis:
o Measure the luminescence signal using a plate reader.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the
vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.
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Workflow for an in vitro kinase inhibition assay.
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Protocol 2: Intra-macrophage Leishmania donovani
Amastigote Assay

This protocol is used to determine the efficacy of compounds against the clinically relevant
intracellular stage of the Leishmania parasite.

Objective: To determine the EC50 value of a compound against intracellular L. donovani
amastigotes.

Materials:

THP-1 human monocytic cell line

L. donovani promastigotes

 RPMI-1640 medium supplemented with fetal bovine serum (FBS)

e Phorbol 12-myristate 13-acetate (PMA)

e Test compound (e.g., GSK3186899)

e Control drug (e.g., Amphotericin B)

¢ Giemsa stain

e Microscope

o 96-well cell culture plates

Procedure:

e Macrophage Differentiation:

o Seed THP-1 cells into a 96-well plate at a density of 4x10"4 cells/well in RPMI-1640
medium.

o Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
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o Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

o Parasite Infection:

o Wash the differentiated macrophages with fresh medium to remove PMA.

o Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-
macrophage ratio of 10:1.

o Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into
amastigotes.

e Compound Treatment:

o Wash the infected cells to remove any remaining extracellular parasites.

o Add fresh medium containing serial dilutions of the test compound. Include a no-drug
control and a positive control drug.

o Incubate for 72 hours at 37°C in a 5% CO2 incubator.

¢ Assessment of Infection:

o After incubation, wash the cells, fix them with methanol, and stain with Giemsa.

o Determine the number of amastigotes per 100 macrophages by light microscopy.

o Data Analysis:

o Calculate the percentage of inhibition of parasite growth for each compound concentration
compared to the no-drug control.

o Determine the EC50 value by plotting the percentage of inhibition against the log of the
compound concentration.
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Workflow for an intra-macrophage amastigote assay.
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Conclusion

GSK3186899 is a promising preclinical candidate for the treatment of visceral leishmaniasis,
acting through the novel mechanism of CRK12 inhibition. Its development highlights the
potential of targeting essential parasite kinases for anti-infective therapy. The extensive
research into its human ortholog, CDK12, not only provides a strong rationale for its
mechanism of action but also opens avenues for exploring CDK12 inhibitors in other
therapeutic areas, most notably oncology. The detailed characterization of GSK3186899,
supported by robust quantitative data and well-defined experimental protocols, provides a solid
foundation for its continued clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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